molecular formula C25H25F3N4O3 B2844467 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one CAS No. 1251574-28-3

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one

Cat. No.: B2844467
CAS No.: 1251574-28-3
M. Wt: 486.495
InChI Key: SPYLGBIOVNWYBQ-UHFFFAOYSA-N
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Description

This compound is a piperazine-pyrimidine hybrid with a ketone linker. Its structure comprises two pharmacologically significant moieties:

  • Piperazine core: The 4-(2-methoxyphenyl)piperazine group is a common motif in central nervous system (CNS)-targeting ligands, particularly for serotonin (5-HT) and dopamine receptor modulation .

Synthesis:
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves:

Reacting a piperazine intermediate (e.g., 1-(2-methoxyphenyl)piperazine) with a pyrimidinyl-oxy ethanone derivative.

Using coupling agents like HOBt/TBTU or triethylamine in polar aprotic solvents (e.g., DMF) to facilitate amide/ether bond formation .

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N4O3/c1-17-15-22(30-24(29-17)18-7-9-19(10-8-18)25(26,27)28)35-16-23(33)32-13-11-31(12-14-32)20-5-3-4-6-21(20)34-2/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYLGBIOVNWYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one typically involves a multi-step process. The key steps include the formation of the oxadiazole ring and the subsequent functionalization of the molecule. Common synthetic routes involve the reaction of hydrazides with carboxylic acids or their derivatives under specific conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a candidate for further development as an anticancer agent. Studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Antiviral Properties

The compound has been evaluated for its antiviral activity, particularly against emerging viral pathogens like Ebola. A study demonstrated that modifications to the piperazine moiety could enhance antiviral efficacy, suggesting that this compound could be a lead structure for developing antiviral therapeutics .

Neuropharmacological Effects

The methoxyphenyl group in the structure is associated with neuropharmacological effects, potentially acting as a serotonin receptor modulator. This property makes it relevant in treating mood disorders and anxiety . Compounds with similar structures have shown promise in preclinical studies for their ability to modulate neurotransmitter systems.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of related compounds on various cancer cell lines. The results indicated that compounds with structural similarities to 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting significant potential for further development .

Case Study 2: Antiviral Activity Against Ebola

In vitro studies assessed the antiviral activity of related compounds against Ebola virus using a recombinant reporter system. The findings revealed that certain derivatives could inhibit viral entry into host cells effectively, demonstrating the potential application of this compound class in antiviral drug development .

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the piperazine ring, pyrimidine core, or linker regions. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight Bioactivity Highlights Reference
Target Compound 2-Methoxyphenyl (piperazine); 4-(trifluoromethyl)phenyl (pyrimidine) ~505.5 g/mol Hypothesized 5-HT1A/D2 receptor modulation (based on piperazine analogs)
4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK41) Thiophene (alkyl chain); 2-(trifluoromethyl)phenyl (piperazine) ~423.4 g/mol Moderate serotonin receptor binding (IC50: 120 nM for 5-HT2A)
1-(4-Fluorophenyl)-2-(4-benzhydrylpiperazino)ethanone O-methyloxime Benzhydryl (piperazine); 4-fluorophenyl (ketone) ~417.5 g/mol Antipsychotic activity in preclinical models (ED50: 2.5 mg/kg in rodent assays)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol 4-Fluorophenyl (piperazine); 4-methoxyphenyl (ethanol linker) ~330.4 g/mol Dual 5-HT1A/σ1 receptor affinity (Ki: 8 nM and 15 nM, respectively)
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-bromophenyl)pyridin-2(1H)-one Bromophenyl (pyridine); hydroxy-methoxyphenyl (pyridinone) ~397.2 g/mol Antioxidant activity (79.05% DPPH scavenging at 12 ppm)

Key Findings:

Piperazine Substituents :

  • The 2-methoxyphenyl group in the target compound may enhance CNS penetration compared to 4-fluorophenyl (MK41) or benzhyryl () analogs, which exhibit higher plasma protein binding .
  • Trifluoromethyl groups (in the target compound and MK41) improve metabolic stability by resisting oxidative degradation .

Pyrimidine vs.

Linker Regions: The ketone linker in the target compound may reduce off-target interactions compared to oxime () or ethanol () linkers, which are prone to metabolic reduction .

Biological Activity

The compound 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C25H28F3N5O\text{C}_{25}\text{H}_{28}\text{F}_3\text{N}_5\text{O}

This structure includes a piperazine moiety, a methoxyphenyl group, and a pyrimidine derivative, which are crucial for its biological activity.

Pharmacological Properties

  • Antidepressant Activity : Research indicates that compounds with similar structures to the target compound exhibit antidepressant-like effects in animal models. The piperazine ring is often associated with serotonin receptor modulation, which is critical in mood regulation .
  • Antitumor Activity : Some derivatives of piperazine have shown promise in inhibiting cancer cell proliferation. The trifluoromethyl group may enhance lipophilicity, potentially improving cellular uptake and bioavailability .
  • Antimicrobial Properties : Compounds with similar functional groups have been studied for their antimicrobial efficacy against various pathogens. The presence of the pyrimidine moiety may contribute to this activity through interference with nucleic acid synthesis .

The proposed mechanisms of action for this compound include:

  • Serotonin Receptor Modulation : The methoxyphenyl group likely interacts with serotonin receptors, influencing neurotransmitter levels and exhibiting antidepressant effects.
  • Inhibition of Kinase Activity : The pyrimidine structure may inhibit specific kinases involved in cell signaling pathways, contributing to its antitumor effects .

Case Studies

  • Study on Antidepressant Effects : A study evaluated the antidepressant potential of a structurally similar compound in the forced swim test and tail suspension test in rodents. Results indicated a significant reduction in immobility time, suggesting an antidepressant effect comparable to established SSRIs .
  • Antitumor Activity Assessment : In vitro studies demonstrated that compounds similar to the target molecule inhibited the growth of various cancer cell lines (e.g., MCF-7 and A549) with IC50 values ranging from 10 to 30 µM, indicating moderate to high potency against these cells .
  • Antimicrobial Testing : A series of synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) between 15 and 30 µg/mL, suggesting effective antimicrobial properties .

Data Table

Activity TypeRelated CompoundIC50/MIC ValuesReference
AntidepressantSimilar Compound AIC50 = 20 µM
AntitumorSimilar Compound BIC50 = 15 µM (MCF-7)
AntimicrobialSimilar Compound CMIC = 25 µg/mL (S. aureus)

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